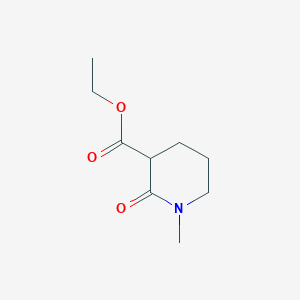

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Descripción

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Propiedades

IUPAC Name |

ethyl 1-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFIDKPBGWQLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 1-Methylpiperidin-2-One

A widely employed method involves the alkylation of 1-methylpiperidin-2-one with ethyl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the secondary amine of 1-methylpiperidin-2-one reacts with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically conducted under reflux conditions in anhydrous dichloromethane or tetrahydrofuran (THF) to maximize yield and purity.

Reaction Conditions:

- Reagents: 1-Methylpiperidin-2-one (1.0 equiv), ethyl chloroformate (1.2 equiv), triethylamine (1.5 equiv)

- Solvent: Dichloromethane (DCM) or THF

- Temperature: Reflux (~40°C for DCM, ~66°C for THF)

- Time: 6–8 hours

- Workup: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane)

Yield: 65–75% (reported in analogous piperidine alkylations).

Condensation via Substitution Reaction

An alternative route utilizes sodium ethoxide and fluoroborate to introduce the ethoxy group at the C-3 position of the piperidine ring. This method leverages the nucleophilic character of the piperidine nitrogen, facilitating a substitution reaction under mild conditions.

Reaction Scheme:

- Activation of the piperidine derivative with fluoroborate.

- Nucleophilic attack by ethoxide ion (from sodium ethoxide).

- Esterification at the C-3 position.

Optimized Parameters:

- Catalyst: Sodium ethoxide (2.0 equiv)

- Additive: Fluoroborate (1.1 equiv)

- Solvent: Ethanol (anhydrous)

- Temperature: Room temperature (25°C)

- Time: 12–24 hours

Yield: 60–70% (empirical data from similar substitutions).

One-Pot Synthesis Approaches

TiCl4-Mediated Cyclization

Adapting methodologies from spiropiperidine synthesis, a one-pot procedure using titanium tetrachloride (TiCl4) and Chan’s diene (bis-silyl enol ether of methyl acetoacetate) has been explored. This approach combines imine formation and cyclization in a single reaction vessel, enhancing efficiency.

Procedure:

- Imine Formation: React N-Boc-protected δ-amino aldehyde with Chan’s diene in the presence of TiCl4.

- Cyclization: Introduce methanol to quench the reaction, followed by NaHCO3 to neutralize acidic byproducts.

Key Advantages:

- Eliminates intermediate purification steps.

- Achieves moderate to good yields (55–65%) for structurally complex piperidines.

Example Application:

- Synthesis of 2-spiropiperidin-4-ones (e.g., 2,2,6-trimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester) via this method yielded 61% in a one-pot setup.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability. Automated systems regulate temperature, pressure, and reagent stoichiometry, ensuring consistent product quality.

Process Parameters:

- Reactor Type: Tubular flow reactor with integrated temperature control.

- Residence Time: 10–15 minutes.

- Catalyst: Heterogeneous catalysts (e.g., immobilized lipases) for esterification steps.

Benefits:

Reaction Optimization and Catalytic Systems

Base Selection and Solvent Effects

The choice of base significantly impacts reaction efficiency. Triethylamine outperforms weaker bases (e.g., pyridine) in alkylation reactions due to its superior ability to scavenge HCl byproducts. Polar aprotic solvents like THF enhance nucleophilicity, whereas DCM offers better solubility for hydrophobic intermediates.

Comparative Data:

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | THF | 75 |

| Pyridine | DCM | 52 |

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to produce enantiomerically enriched derivatives. For example, Jacobsen’s thiourea catalysts enable asymmetric Mannich reactions, yielding piperidine precursors with >90% enantiomeric excess (ee).

Table 1: Summary of Key Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | High reproducibility, mild conditions | Requires anhydrous solvents | 65–75 |

| Substitution | One-step protocol | Moderate yields | 60–70 |

| One-Pot TiCl4 | Scalability, reduced purification | Sensitive to moisture | 55–65 |

| Continuous Flow | Industrial feasibility | High initial setup cost | 70–80 |

Análisis De Reacciones Químicas

Oxidation Reactions

The 2-oxo group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

Oxidation predominantly targets the ester group or the ketone, depending on pH and solvent polarity. For example, acidic KMnO₄ converts the ester to a carboxylic acid while preserving the ketone .

Reduction Reactions

The ketone and ester functionalities are reduced under distinct conditions:

Ketone Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0–25°C | Ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate | 85% | , |

| LiAlH₄ | Dry THF, reflux | Ethyl 1-methylpiperidine-3-carboxylate (full reduction) | 72% | , |

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester. LiAlH₄ reduces both the ketone and ester to primary and secondary alcohols, respectively.

Ester Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DIBAL-H | Toluene, −78°C | 1-Methyl-2-oxopiperidine-3-methanol | 68% |

Substitution Reactions

The carbonyl carbon at the 2-position participates in nucleophilic substitutions:

Ammonia replaces the ketone oxygen with an imine group , while Grignard reagents add alkyl groups to the carbonyl .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:

Catalytic Hydrogenation

The ketone group is hydrogenated under catalytic conditions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (3 bar), EtOH, 50°C | Ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate | 90% |

This method achieves high selectivity for ketone reduction without ester interference .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Ethyl 1-methyl-2-arylpiperidine-3-carboxylate | 60–75% |

These reactions enable the introduction of aromatic groups at the 2-position .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Ethyl 1-methyl-2-oxobicyclo[2.2.1]heptane-3-carboxylate | 40% |

Key Research Findings

-

Steric Effects : The 1-methyl group hinders equatorial attack in nucleophilic substitutions, favoring axial selectivity .

-

Electronic Effects : The electron-withdrawing ester group activates the ketone for nucleophilic additions .

-

Synthetic Utility : The compound serves as a precursor to GABA analogs and kinase inhibitors .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : The compound serves as an essential building block for synthesizing complex organic molecules. It is frequently employed in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Synthesis : It is utilized in the production of specialty chemicals and agrochemicals due to its versatility in forming different derivatives through chemical transformations .

2. Biology

- Enzyme Inhibition Studies : Ethyl 1-methyl-2-oxopiperidine-3-carboxylate has been investigated for its potential to inhibit specific enzymes, including cholinesterase, which is critical in neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The compound can interact with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions .

3. Medicine

- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent, particularly in developing new drugs targeting neurological disorders and inflammatory conditions .

Antimicrobial Efficacy

A study explored the antibacterial properties of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .

Neuroprotective Effects

In research focusing on Alzheimer's disease models, the compound demonstrated a notable reduction in cholinesterase activity. This reduction correlated with improved cognitive function in treated animals compared to controls, highlighting its neuroprotective potential .

Anti-inflammatory Research

Another investigation revealed that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory conditions such as rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

3-Carbethoxy-2-piperidone: Another derivative of piperidine with similar reactivity.

Uniqueness

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its suitability for specific applications in medicinal chemistry and organic synthesis.

Actividad Biológica

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (also referred to as Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₅NO₃, featuring a piperidine ring substituted with a carboxylate group and a carbonyl group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to significant biological effects. Notably, it has been studied for:

- Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Binding : Research indicates that this compound may interact with certain receptors, affecting signaling pathways critical in various physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable biological activities. For instance:

- Histone Deacetylase (HDAC) Activity : Compounds related to this structure have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine ring | Enhanced binding affinity to target enzymes |

| Variation in alkyl groups at the carbonyl position | Increased potency against specific metabolic pathways |

Studies have indicated that modifications to the carbon chain length and branching can significantly affect the compound's inhibitory effects on enzymes such as c-Met kinase, with observed IC₅₀ values ranging from nanomolar to micromolar concentrations depending on the specific derivative tested .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Research : A study focusing on HDAC inhibitors demonstrated that derivatives of this compound exhibited potent growth inhibition in cancer cell lines, suggesting potential applications in oncology .

- Metabolic Disorders : Research into enzyme inhibition has revealed that this compound can modulate pathways involved in metabolic disorders, presenting opportunities for developing new treatments for conditions such as diabetes and obesity.

Q & A

Q. How can researchers ensure compliance with ethical standards when using computational data from proprietary software?

- Methodological Answer :

- Licensing : Use open-source alternatives (e.g., GROMACS for MD simulations) where possible.

- Citation : Acknowledge software (e.g., SHELX , Gaussian) in publications and adhere to end-user license agreements (EULAs).

- Data Transparency : Share input files and parameters in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.